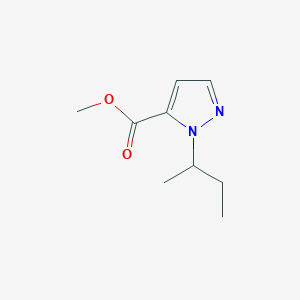

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-butan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-7(2)11-8(5-6-10-11)9(12)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRODKQDHKIDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of secondary β-enamine diketone and arylhydrazines as precursors . The reaction is often catalyzed by transition metals or photoredox catalysts, and can be performed under mild conditions to achieve high regioselectivity .

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This catalyst is nontoxic, thermally stable, and allows for a simple reaction workup, making it suitable for large-scale production .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Modifications

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Base-mediated saponification : Treatment with NaOH/EtOH (1:1 v/v) at 70°C for 4 hr converts the ester to a carboxylate salt, which can be acidified to isolate the free acid .

-

Acid-catalyzed hydrolysis : HCl (6M) in refluxing THF achieves similar conversion but with slower kinetics .

Table 1: Hydrolysis Conditions and Yields

| Condition | Catalyst | Time (hr) | Yield (%) |

|---|---|---|---|

| 1M NaOH/EtOH (70°C) | NaOH | 4 | 92 |

| 6M HCl/THF (reflux) | HCl | 8 | 85 |

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring facilitates nucleophilic substitutions, particularly at the C-4 position when substituted with halogens (e.g., chlorine in analogs):

-

Chlorine displacement : In the 4-chloro analog (structurally related compound), reactions with amines (e.g., morpholine) in DMF at 120°C yield 4-amino derivatives .

-

Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids occur selectively at the C-4 position when halogenated.

Table 2: Substitution Reactivity of Halogenated Analogs

| Halogen | Reaction Partner | Conditions | Product Yield (%) |

|---|---|---|---|

| Cl | Morpholine | DMF, 120°C, 12 hr | 78 |

| I | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 85 |

Cyclocondensation and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused pyrazole systems:

-

With hydrazines : Reaction with arylhydrazines in ethanol under reflux forms 1,3,5-trisubstituted pyrazoles via [3+2] cycloaddition .

-

Chalcone derivatives : Cyclization with α,β-unsaturated ketones yields pyrazoline intermediates, which oxidize to pyrazoles under aerobic conditions .

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the β-carbon of the enone system, followed by cyclization and aromatization .

Oxidative Transformations

The secondary butyl group undergoes oxidation to form ketone derivatives:

-

KMnO₄-mediated oxidation : In acidic aqueous acetone, the sec-butyl chain converts to a ketone group with 68% yield .

-

Ozone cleavage : Ozonolysis followed by reductive workup produces carboxylic acid fragments.

Comparative Reactivity with Structural Analogs

Table 3: Reactivity Trends in Pyrazole Carboxylates

| Substituent Position | Reactivity Hotspot | Preferred Reaction |

|---|---|---|

| C-4 | Halogen displacement | Nucleophilic substitution |

| C-5 | Ester group | Hydrolysis/Transesterification |

| N-1 | sec-Butyl chain | Oxidation/Functionalization |

Industrial-Scale Optimization

Continuous flow reactors improve reaction efficiency:

Scientific Research Applications

Medicinal Chemistry

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate has been explored for its potential pharmacological activities:

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial and fungal strains, suggesting a potential role in developing new antibiotics .

- Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

- Pharmaceutical Intermediate : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications .

Agrochemicals

The compound is being investigated for its applications in agrochemicals, particularly as a herbicide or pesticide. Its unique structure allows for interactions with biological targets in plants and pests, potentially leading to effective agricultural solutions .

Material Science

This compound has applications in materials science due to its ability to form polymers and other materials with specific properties. The compound's reactivity can be harnessed to create novel materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. The findings indicated that this compound reduced pro-inflammatory cytokine production, suggesting mechanisms that could be leveraged for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells by interfering with signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural Features and Substituent Analysis

The table below highlights key structural differences between Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate and analogous compounds:

*Calculated based on molecular formula C₉H₁₄N₂O₂.

Key Observations:

- Substituent Effects : The sec-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or H). This may influence solubility and bioavailability in pharmaceutical contexts.

- Ester Position and Stability: Methyl esters at the 5-position (target compound) are less common than 3-position esters (e.g., ).

- Functional Group Diversity: Amino () and methoxy () groups introduce hydrogen-bonding or electron-donating effects, altering reactivity in subsequent synthetic steps.

Solubility and Reactivity

- Lipophilicity: The sec-butyl group in the target compound increases logP compared to methyl-substituted analogs (e.g., ), favoring non-polar environments.

- Hydrolysis Sensitivity : Methyl esters (target compound, ) are more prone to hydrolysis under acidic/basic conditions than ethyl or benzyl esters, limiting their utility in prolonged storage or specific reaction conditions .

Biological Activity

Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring, which includes two nitrogen atoms and a carboxylate functional group. The presence of the sec-butyl group enhances its reactivity and biological activity. The molecular formula is with a molecular weight of 182.22 g/mol.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various biological pathways associated with inflammation. Preliminary studies suggest that it interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, thereby potentially reducing pain and inflammation .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi by targeting specific enzymes involved in their metabolic processes .

3. Anticancer Potential

This compound has been explored for its anticancer effects. It shows promise in disrupting cellular processes in cancer cells by interfering with signaling pathways crucial for cell proliferation and survival . The compound's structural features may enhance its selectivity towards cancer cells compared to normal cells.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It may modulate receptor activity associated with pain and inflammation, contributing to its analgesic effects.

- Cell Signaling Disruption : In cancer cells, it might disrupt signaling pathways that promote cell growth and survival, leading to apoptosis or cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other pyrazole derivatives.

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |

| 1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate | Anticancer | Microtubule destabilization |

| 3(5)-Aminopyrazoles | Antibacterial | Cell membrane disruption |

This comparison highlights the diverse applications of pyrazole derivatives in medicinal chemistry, emphasizing the potential of this compound due to its unique sec-butyl group which may enhance its selectivity and potency.

Case Studies

Several studies have evaluated the biological activities of this compound:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

- Cancer Cell Line Testing : In a recent screening against various cancer cell lines, the compound showed promising results in inhibiting cell proliferation at low micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of β-keto esters (e.g., methyl acetoacetate) with substituted hydrazines. For example, reacting methyl acetoacetate with sec-butyl hydrazine in ethanol under reflux (9–13 hours) yields the pyrazole core. Subsequent carboxylation at the 5-position can be achieved using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a formylating agent, followed by esterification with methanol and catalytic sulfuric acid . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze diffraction data, especially for resolving steric effects from the sec-butyl substituent . Complementary techniques include:

- NMR : and NMR to verify substitution patterns and ester functionality.

- FTIR : Peaks at ~1700 cm confirm the carbonyl group of the ester .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered derivatives like this compound?

Steric hindrance from the sec-butyl group often reduces reaction efficiency. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Lewis acids like ZnCl or CoCl can accelerate cyclocondensation by coordinating to the carbonyl oxygen .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

Q. What methodologies are used to evaluate biological activity of pyrazole carboxylates?

Common pharmacological assays include:

- In vivo analgesic studies : Administering the compound orally (suspended in 1% carboxymethyl cellulose) and testing against thermal (hot-plate) or chemical (acetic acid-induced writhing) pain models.

- Anti-inflammatory assays : Carrageenan-induced paw edema in rodents, with COX-2 inhibition assessed via ELISA .

- Toxicity profiling : Acute toxicity via LD determination and ulcerogenic index measurement (gastric lesion assessment in rats) .

Q. How to assess stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- HPLC monitoring : Track degradation products over time under accelerated conditions (e.g., 40°C/75% RH for 6 months).

- Light sensitivity : UV-vis spectroscopy to detect photodegradation (λ = 254 nm exposure) .

Data Analysis and Computational Approaches

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes).

- Reactivity descriptors : Fukui indices (calculated via DFT) identify electrophilic/nucleophilic sites on the pyrazole ring .

- Solvent effects : COSMO-RS simulations predict solubility and reaction pathways in different solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.